molecular formula C35H52N8O7 B13382078 cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]

cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]

Cat. No.: B13382078
M. Wt: 696.8 g/mol
InChI Key: LJGXNPVJAKBNOK-UHFFFAOYSA-N
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Description

Desotamide is a cyclic hexapeptide antibiotic originally isolated from the bacterium Streptomyces. It is part of the desotamide family of antibiotics, which also includes wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin. These compounds are known for their potent antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desotamide is synthesized through non-ribosomal peptide synthetases (NRPSs), which are large, multifunctional enzymes that operate in an assembly-line fashion. The biosynthesis involves the incorporation of monomeric building blocks into a growing peptide chain, which is then cyclized by a standalone cyclase enzyme . The reaction conditions typically involve the use of specific amino acid substrates and cofactors that facilitate the formation of the cyclic peptide structure.

Industrial Production Methods

Industrial production of desotamide involves the fermentation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of desotamide, which is then extracted and purified using chromatographic techniques . The production process may also involve genetic engineering to enhance the expression of the biosynthetic gene cluster responsible for desotamide production .

Chemical Reactions Analysis

Types of Reactions

Desotamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions are desotamide analogues with enhanced antibacterial activities. For example, desotamide A4 and A6 are analogues that have shown increased potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus .

Scientific Research Applications

Desotamide has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of desotamide is not fully understood. it is believed to target bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is known that desotamide exhibits a minimum inhibitory concentration in the micromolar range against Gram-positive bacteria .

Comparison with Similar Compounds

Desotamide is unique among its family of cyclic peptide antibiotics due to its specific amino acid sequence and the presence of unique functional groups. Similar compounds in the desotamide family include:

  • Wollamide
  • Surugamide
  • Ulleungmycin
  • Noursamycin/Curacomycin

These compounds share structural similarities with desotamide but differ in their amino acid composition and biological activities. Desotamide’s uniqueness lies in its potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains .

Biological Activity

Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] is a cyclic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its structure, biological activity, and relevant research findings.

Structure and Composition

The compound cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] consists of a sequence of seven amino acids, including asparagine (Asn), glycine (Gly), tryptophan (Trp), leucine (Leu), and xi-isoleucine (xiIle). The molecular formula is C35H52N8O7C_{35}H_{52}N_{8}O_{7} with a molecular weight of approximately 684.84 g/mol .

Biological Activity

The biological activity of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that cyclic peptides, including cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle], exhibit significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a novel antibiotic .

Anticancer Activity

Cyclic peptides have been recognized for their anticancer properties. A review on cyclic peptides for cancer treatment highlighted the ability of certain cyclic structures to selectively target cancer cells while sparing normal cells. Cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] was noted for its role in inducing apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle].
    • Method : In vitro assays were conducted against gram-positive and gram-negative bacteria.
    • Results : The peptide showed significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Case Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects of cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle] on human cancer cell lines.
    • Method : Cell viability assays were performed using various cancer cell lines.
    • Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-[17-butan-2-yl-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXNPVJAKBNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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